molecular formula C23H28O6 B14712910 (Propane-2,2-diylbis{6-[(oxiran-2-yl)methoxy]-3,1-phenylene})dimethanol CAS No. 18733-31-8

(Propane-2,2-diylbis{6-[(oxiran-2-yl)methoxy]-3,1-phenylene})dimethanol

Cat. No.: B14712910
CAS No.: 18733-31-8
M. Wt: 400.5 g/mol
InChI Key: KTUQMWUVDOPMCX-UHFFFAOYSA-N
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Description

(Propane-2,2-diylbis{6-[(oxiran-2-yl)methoxy]-3,1-phenylene})dimethanol is a complex organic compound known for its unique structure and versatile applications. This compound features a propane backbone with two phenylene groups, each substituted with an oxirane ring and a methoxy group. The presence of oxirane rings makes it a valuable intermediate in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Propane-2,2-diylbis{6-[(oxiran-2-yl)methoxy]-3,1-phenylene})dimethanol typically involves the reaction of bisphenol A with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then further reacted to form the final product. The reaction conditions often include:

    Temperature: 50-70°C

    Solvent: Methanol or ethanol

    Catalyst: Sodium hydroxide or potassium hydroxide

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Reactants: Bisphenol A and epichlorohydrin

    Catalyst: Sodium hydroxide

    Solvent: Methanol

    Temperature: 60°C

    Pressure: Atmospheric pressure

Chemical Reactions Analysis

Types of Reactions

(Propane-2,2-diylbis{6-[(oxiran-2-yl)methoxy]-3,1-phenylene})dimethanol undergoes various chemical reactions, including:

    Oxidation: The oxirane rings can be oxidized to form diols.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of diols.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted ethers or thioethers.

Scientific Research Applications

(Propane-2,2-diylbis{6-[(oxiran-2-yl)methoxy]-3,1-phenylene})dimethanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of polymers and resins.

    Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of epoxy resins, which are essential in coatings, adhesives, and composite materials.

Mechanism of Action

The mechanism of action of (Propane-2,2-diylbis{6-[(oxiran-2-yl)methoxy]-3,1-phenylene})dimethanol involves the interaction of its oxirane rings with various nucleophiles. The oxirane rings are highly reactive and can undergo ring-opening reactions, leading to the formation of new bonds. This reactivity is harnessed in various applications, such as polymerization and cross-linking reactions.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A diglycidyl ether: Similar structure but lacks the methoxy groups.

    Bisphenol F diglycidyl ether: Contains a different phenylene substitution pattern.

    Epichlorohydrin: A simpler compound used as a reactant in the synthesis of (Propane-2,2-diylbis{6-[(oxiran-2-yl)methoxy]-3,1-phenylene})dimethanol.

Uniqueness

This compound is unique due to its dual oxirane and methoxy substitutions, which provide enhanced reactivity and versatility in chemical reactions. This makes it a valuable compound in various industrial and research applications.

Properties

CAS No.

18733-31-8

Molecular Formula

C23H28O6

Molecular Weight

400.5 g/mol

IUPAC Name

[5-[2-[3-(hydroxymethyl)-4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]-2-(oxiran-2-ylmethoxy)phenyl]methanol

InChI

InChI=1S/C23H28O6/c1-23(2,17-3-5-21(15(7-17)9-24)28-13-19-11-26-19)18-4-6-22(16(8-18)10-25)29-14-20-12-27-20/h3-8,19-20,24-25H,9-14H2,1-2H3

InChI Key

KTUQMWUVDOPMCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)OCC2CO2)CO)C3=CC(=C(C=C3)OCC4CO4)CO

Origin of Product

United States

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